molecular formula C9H17NO2 B2660549 1-Propylpiperidine-3-carboxylic acid CAS No. 783265-23-6

1-Propylpiperidine-3-carboxylic acid

Cat. No.: B2660549
CAS No.: 783265-23-6
M. Wt: 171.24
InChI Key: AWJSRBHWYWYXIT-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Chemical Research

The piperidine scaffold, a six-membered heterocyclic amine, is a recurring and vital motif in the realm of chemical and pharmaceutical sciences. Its prevalence stems from its structural versatility and its presence in a myriad of natural products, particularly alkaloids, and synthetic molecules with profound biological activities. The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows for precise three-dimensional arrangements of substituents, a critical factor in designing molecules that can effectively interact with biological targets such as enzymes and receptors. This has led to the piperidine core being labeled as a "privileged scaffold" in medicinal chemistry, as its derivatives have been successfully developed into drugs for a wide range of therapeutic applications.

Overview of Carboxylic Acid Functionalization in Heterocyclic Systems

The introduction of a carboxylic acid group onto a heterocyclic system, such as the piperidine ring, dramatically influences the molecule's physicochemical properties and reactivity. The carboxylic acid moiety imparts acidic characteristics, enabling the formation of salts and introducing a potential site for hydrogen bonding. This functional group can also serve as a versatile synthetic handle, allowing for a variety of chemical transformations. These include esterification, amidation, and reduction to an alcohol, thereby providing a gateway to a diverse array of derivatives with potentially unique biological and chemical profiles. In the context of drug design, the carboxylic acid group can enhance water solubility and modulate the pharmacokinetic properties of a molecule.

Scope and Research Focus on 1-Propylpiperidine-3-carboxylic Acid

This article focuses specifically on the chemical compound this compound. This molecule is a derivative of piperidine-3-carboxylic acid, also known as nipecotic acid, where a propyl group is attached to the nitrogen atom of the piperidine ring. The primary objective is to provide a comprehensive overview of this specific compound, covering its chemical and physical properties, potential synthetic routes, and a summary of any available research findings. While the parent compound, nipecotic acid, and its various other N-substituted derivatives have been the subject of considerable study, particularly as GABA reuptake inhibitors, the body of research specifically dedicated to this compound is notably limited. This article will, therefore, also highlight the current gaps in knowledge regarding this particular chemical entity.

Properties

IUPAC Name

1-propylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-5-10-6-3-4-8(7-10)9(11)12/h8H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJSRBHWYWYXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Propylpiperidine 3 Carboxylic Acid and Its Analogs

Strategies for Piperidine (B6355638) Core Formation

The formation of the central piperidine ring is a critical step in the synthesis of 1-propylpiperidine-3-carboxylic acid. Various methods have been developed for the construction of this saturated heterocycle, primarily involving cyclization reactions and, to a lesser extent, ring transformations.

Cyclization Reactions in Piperidine Synthesis

Intramolecular cyclization is a common and effective strategy for assembling the piperidine ring. These reactions typically involve the formation of one or two carbon-nitrogen bonds to close a linear precursor. A prevalent approach is the reductive amination of a δ-amino aldehyde or ketone. For instance, a suitably protected 5-aminopentanal (B1222117) derivative can undergo intramolecular cyclization upon deprotection and reduction of the resulting cyclic imine to afford the piperidine ring.

Another powerful cyclization method is the Dieckmann condensation of an appropriate amino diester, followed by hydrolysis and decarboxylation to yield a piperidinone, which can then be reduced to the corresponding piperidine. Furthermore, palladium-catalyzed intramolecular amination of unsaturated amines provides a modern and efficient route to the piperidine core.

The hydrogenation of pyridine (B92270) precursors is also a widely used method. For example, nicotinic acid (pyridine-3-carboxylic acid) can be catalytically hydrogenated using catalysts such as platinum oxide or palladium on carbon to yield piperidine-3-carboxylic acid (nipecotic acid), the direct precursor for N-propylation.

Ring Transformation Approaches (Expansion/Contraction)

While less common for the direct synthesis of this compound, ring transformation strategies can be employed to construct the piperidine skeleton. Ring expansion of pyrrolidine (B122466) derivatives, for instance, can be achieved through various methods, including the Tiffeneau-Demjanov rearrangement of a 2-(aminomethyl)pyrrolidine derivative. Conversely, ring contraction of larger heterocyclic systems is a less utilized approach for accessing the piperidine core.

N-Propylation Strategies for Piperidine-3-carboxylic Acid

Once the piperidine-3-carboxylic acid (nipecotic acid) core is established, the introduction of the n-propyl group onto the nitrogen atom is the subsequent key transformation. This is typically achieved through either reductive amination or direct N-alkylation.

Reductive Amination Methodologies

Reductive amination is a highly effective one-pot procedure for the N-propylation of piperidine-3-carboxylic acid or its esters. This method involves the reaction of the secondary amine of the piperidine ring with propionaldehyde (B47417) (propanal) to form an intermediate iminium ion, which is then reduced in situ to the tertiary amine. A variety of reducing agents can be employed for this transformation.

Commonly used reducing agents include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. STAB is a mild and selective reagent that is particularly well-suited for reductive aminations. The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature.

Starting MaterialAldehydeReducing AgentSolventProduct
Piperidine-3-carboxylic acidPropionaldehydeSodium triacetoxyborohydrideDichloromethaneThis compound
Ethyl piperidine-3-carboxylatePropionaldehydeSodium triacetoxyborohydrideDichloromethaneEthyl 1-propylpiperidine-3-carboxylate

Direct N-Alkylation Protocols

Direct N-alkylation offers another straightforward route to this compound. This method involves the reaction of piperidine-3-carboxylic acid or its ester with a propylating agent, such as a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane), in the presence of a base. The base is necessary to neutralize the hydrohalic acid formed during the reaction and to deprotonate the piperidine nitrogen, increasing its nucleophilicity.

Common bases used for this purpose include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and triethylamine (B128534) (Et₃N). The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or acetone (B3395972) at elevated temperatures. To facilitate the reaction with less reactive alkyl chlorides or bromides, a catalytic amount of sodium or potassium iodide can be added to promote in situ halide exchange to the more reactive iodide.

Starting MaterialAlkylating AgentBaseSolventProduct
Piperidine-3-carboxylic acid1-BromopropanePotassium carbonateDMFThis compound
Ethyl piperidine-3-carboxylate1-IodopropaneTriethylamineAcetonitrileEthyl 1-propylpiperidine-3-carboxylate

Carboxylic Acid Moiety Introduction and Functionalization

The carboxylic acid group at the 3-position of the piperidine ring is a key functional handle that can be introduced early in the synthesis, as in the hydrogenation of nicotinic acid, or later through functional group transformations. Once the this compound is synthesized, the carboxylic acid moiety can be further functionalized if desired.

Carbonylation Reactions for Carboxylic Acid Formation

The introduction of a carboxylic acid group onto the piperidine ring can be effectively achieved through carbonylation reactions. This method typically involves the reaction of a suitable piperidine-based substrate with carbon monoxide in the presence of a transition metal catalyst, such as palladium or nickel. These reactions proceed through the formation of an acyl-metal complex, which upon reaction with a nucleophile, yields the carboxylic acid derivative.

Formic acid and its derivatives can also serve as a source of carbon monoxide for these transformations. For instance, a palladium-catalyzed carbonylative process using formic acid as both the CO source and coupling partner has been developed for the synthesis of carboxylic acids from organic halides. The reaction is facilitated by an activator like dicyclohexylcarbodiimide (B1669883) (DCC), proceeding through a benzoic formic anhydride (B1165640) intermediate. This method has proven effective for both vinyl and aryl halides, offering a convenient route to the corresponding acids. researchgate.net

The choice of ligand for the metal catalyst is crucial in directing the reaction's efficiency and selectivity. For example, in the palladium-catalyzed carbonylation of dienes, bulky and basic phosphine (B1218219) ligands have been shown to favor the insertion of carbon monoxide. rsc.org While direct carbonylation of the piperidine ring at the 3-position presents challenges, functionalization of a pre-existing group at this position is a common strategy.

Hydrolysis and Esterification Techniques

Esterification and hydrolysis are fundamental techniques in the synthesis and purification of this compound. Esterification is often employed to protect the carboxylic acid functionality or to facilitate purification, for instance, through distillation. google.com Classical Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid, is a common method. google.com The reaction mechanism is believed to proceed through the formation of a highly active acylium ion. rsc.org

Conversely, hydrolysis is used to deprotect the ester and yield the final carboxylic acid. This can be achieved under either acidic or alkaline conditions. google.com Alkaline hydrolysis, using a base such as sodium hydroxide, is frequently employed to convert piperidine esters to their corresponding carboxylic acids. nih.gov The choice of conditions is critical to avoid side reactions. For instance, enzymatic hydrolysis using pig liver esterase (PLE) has been explored for racemic piperidine carboxylic acid esters, demonstrating enantioselectivity, although the enantiomeric excess achieved may vary. cdnsciencepub.com

Reaction Reagents Purpose Key Considerations
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄)Protection of carboxylic acid, Facilitation of purificationCan be reversed by hydrolysis
Hydrolysis (Acidic) Strong Acid (e.g., HCl)Deprotection of esterPotential for side reactions
Hydrolysis (Alkaline) Strong Base (e.g., NaOH)Deprotection of esterSaponification is irreversible
Enzymatic Hydrolysis Esterase (e.g., PLE)Chiral resolutionEnantioselectivity can be variable

Stereoselective Synthesis of this compound Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of the enantiomers of this compound is of paramount importance.

Chiral Auxiliary and Ligand-Controlled Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed. Carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, have been successfully employed in the stereoselective synthesis of substituted piperidines. researchgate.netcdnsciencepub.com These auxiliaries can direct facial selectivity in reactions like domino Mannich–Michael reactions to produce dehydropiperidinones with high diastereoselectivity. researchgate.netcdnsciencepub.com Subsequent transformations can then lead to the desired piperidine derivatives.

The use of chiral ligands in metal-catalyzed reactions is another powerful strategy. For example, C2-symmetric chiral phosphepines have been used as effective catalysts in the enantioselective annulation of imines with allenes to furnish functionalized piperidine derivatives with good stereoselectivity. acs.org

Asymmetric Catalysis in Piperidine Derivative Synthesis

Asymmetric catalysis offers an efficient and economical approach to enantiomerically enriched piperidine derivatives. acs.org Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine derivatives have been reported to provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. snnu.edu.cnnih.govacs.org These intermediates can then be further reduced to access a variety of enantioenriched 3-substituted piperidines. snnu.edu.cnnih.govacs.org

Another approach involves the catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by aldehyde trapping and ring expansion, to deliver chiral β-hydroxy piperidines. acs.org This methodology has been utilized in the synthesis of biologically active molecules. acs.org

Catalytic System Reaction Type Product Key Features
Chiral Phosphepine[4 + 2] AnnulationFunctionalized PiperidinesHigh enantioselectivity
Rhodium / Chiral LigandAsymmetric Reductive Heck3-Substituted TetrahydropyridinesHigh yield, excellent enantioselectivity
s-BuLi / (-)-SparteineAsymmetric DeprotonationChiral β-Hydroxy PiperidinesRing expansion strategy

Diastereoselective and Enantioselective Strategies

Diastereoselective strategies aim to control the formation of a specific diastereomer. For instance, the hydrogenation of substituted pyridines can lead to the diastereoselective formation of cis-substituted pipecolinates. rsc.org Subsequent base-mediated epimerization can then provide the corresponding trans-diastereomers. rsc.org High-yielding and diastereoselective one-pot syntheses of densely substituted tetrahydropyridines have also been developed from simple imine and alkyne precursors. acs.orgnih.gov

Enantioselective strategies focus on the preferential formation of one enantiomer. Transaminases have been used for the stereoselective synthesis of 2-substituted chiral pyrrolidines and piperidines from ω-chloroketones, providing access to both enantiomers. acs.org

Classical Resolution Techniques for Racemic Mixtures

When a stereoselective synthesis is not feasible or efficient, classical resolution of a racemic mixture is a viable alternative. This method involves the separation of enantiomers by converting them into a mixture of diastereomers, which have different physical properties and can be separated by techniques like crystallization. wikipedia.org

The most common approach is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.org For piperidine derivatives, which are basic, chiral acids such as tartaric acid and mandelic acid are often used as resolving agents. google.com The choice of resolving agent and solvent is crucial for efficient separation. acs.orgresearchgate.net After separation, the resolving agent is removed to yield the pure enantiomers. This technique is widely used in the pharmaceutical industry. acs.orgresearchgate.net

Resolving Agent Separation Method Application
Di-benzoyl-L-tartaric acidCrystallizationResolution of ethyl nipecotate
(S)-Mandelic acidCrystallizationResolution of ethyl nipecotate
Chiral Stationary PhaseHigh-Performance Liquid Chromatography (HPLC)Resolution of 1,3-dimethyl-4-phenylpiperidines

Chemical Derivatization Strategies for Research Applications

Derivatization for Enhanced Analytical Characterization

For analytical purposes, the polarity and low volatility of 1-Propylpiperidine-3-carboxylic acid can interfere with chromatographic separation and detection. Derivatization modifies the chemical structure to improve its analytical properties.

Esterification for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography is a powerful analytical technique that requires compounds to be volatile and thermally stable. phenomenex.com Due to its carboxylic acid group, this compound exhibits strong intermolecular hydrogen bonding, resulting in a high boiling point and low volatility, making it unsuitable for direct GC-MS analysis. colostate.edu

Esterification is a common derivatization technique used to convert polar carboxylic acids into more volatile, less polar esters. colostate.edugcms.cz This process involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, replacing the acidic proton of the carboxyl group with an alkyl group. gcms.cznih.gov For this compound, this transformation significantly reduces hydrogen bonding, thereby increasing its volatility and improving its chromatographic behavior, leading to sharper, more symmetrical peaks in GC-MS analysis. nih.govnih.gov

Common reagents for esterification include alcohols like methanol or ethanol in the presence of a catalyst such as Boron Trifluoride (BF₃) or a strong acid like HCl or H₂SO₄. nih.gov The resulting methyl or ethyl esters are amenable to GC-MS analysis, allowing for accurate quantification and structural elucidation. nih.govresearchgate.net

Table 1: Common Reagents for Esterification

Reagent/Catalyst Description
Methanol/HCl A common and straightforward method for creating methyl esters.
Boron Trifluoride-Methanol (BF₃·MeOH) A highly effective and widely used reagent for the rapid formation of methyl esters from free fatty acids. nih.govnih.gov
Trimethylsilyldiazomethane (TMSD) A versatile reagent for forming methyl esters, particularly useful for sensitive substrates as it often requires milder conditions. researchgate.net
Sulfuric Acid (H₂SO₄) A strong acid catalyst used with an alcohol to drive the esterification reaction. nih.gov

Amide Formation for Liquid Chromatography-Mass Spectrometry (LC-MS) Sensitivity Enhancement

Liquid chromatography-mass spectrometry (LC-MS) is a primary tool for the analysis of non-volatile and polar compounds. However, the ionization efficiency of certain molecules in the MS source can be low, leading to poor sensitivity. Derivatization of the carboxylic acid group of this compound into an amide can significantly enhance detection sensitivity in LC-MS, particularly when using electrospray ionization (ESI). nih.gov

This strategy often involves coupling the carboxylic acid with an amine that possesses a feature to enhance ionization, such as a permanently charged quaternary amine or a group with high proton affinity. nih.gov This "charge-tagging" approach ensures the derivative is readily ionized, leading to a stronger signal and lower limits of detection. researchgate.net The reaction is typically facilitated by coupling agents that activate the carboxylic acid. growingscience.com

Table 2: Reagents for Amide Formation to Enhance LC-MS Sensitivity

Reagent Class Example Principle of Enhancement
Pyridinium-based Reagents (S)-1-(1-methylpyridin-2-yl)-3-aminopiperidine (MPAPp) Introduces a permanently positively charged pyridinium group, improving ESI efficiency. researchgate.net
Piperidine-based Reagents Triphenylpyridinium-piperidine reagents Combines a reactive piperidine (B6355638) moiety with a highly hydrophobic and permanently charged triphenylpyridinium group to boost ESI efficiency. nih.gov
General Amines with Coupling Agents An amine plus a coupling agent like HATU or EDC Forms a stable amide bond; sensitivity enhancement depends on the chosen amine's properties. growingscience.com

Silylation for Volatility Improvement in Chromatographic Techniques

Silylation is another widely used derivatization method to increase the volatility of polar compounds for GC analysis. phenomenex.comlmaleidykla.lt This reaction replaces the active hydrogen atom of the carboxylic acid group with a non-polar trimethylsilyl (B98337) (TMS) group, Si(CH₃)₃. phenomenex.comgcms.cz The resulting TMS ester of this compound is significantly less polar, more thermally stable, and more volatile than the parent compound. phenomenex.com

The process is typically rapid and quantitative. A variety of silylating reagents are available, with different reactivities to suit various functional groups. For carboxylic acids, reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective. lmaleidykla.lt The reaction involves mixing the analyte with the silylating reagent, sometimes with a catalyst like Trimethylchlorosilane (TMCS), and heating briefly. phenomenex.com The resulting derivative can then be directly injected into the GC-MS system. nih.gov

Table 3: Common Silylating Reagents

Reagent Abbreviation Target Functional Groups
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Carboxylic acids, hydroxyls, thiols, primary and secondary amines, amides. phenomenex.comlmaleidykla.lt
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Similar to BSTFA, its by-products are highly volatile. nih.gov
N-Trimethylsilylimidazole TMSI Primarily targets hydroxyl groups and carboxylic acids. phenomenex.com
Trimethylchlorosilane TMCS Often used as a catalyst with other silylating reagents to increase their reactivity. phenomenex.com

Derivatization for Subsequent Chemical Transformations

In multi-step organic synthesis, it is often necessary to temporarily modify functional groups to prevent them from participating in unwanted side reactions. This is achieved through the use of protecting groups and by activating specific functionalities for desired reactions.

Protection Group Chemistry for Amine and Carboxylic Acid Functionalities

In the synthesis of more complex molecules derived from this compound, one of the functional groups may need to be temporarily masked or "protected". wikipedia.org

Amine Functionality: The amine in this compound is a tertiary amine. Tertiary amines are generally non-reactive under many conditions where primary and secondary amines would react (e.g., acylation). Therefore, protection of the amine is often unnecessary.

Carboxylic Acid Functionality: The carboxylic acid group is reactive towards bases, nucleophiles, and reducing agents. To perform a reaction elsewhere in the molecule without interference from the carboxylic acid, it must be protected. organic-chemistry.org The most common strategy for protecting a carboxylic acid is to convert it into an ester, such as a methyl, ethyl, benzyl, or tert-butyl ester. wikipedia.org These ester groups are generally stable under a wide range of reaction conditions. After the desired synthetic step is completed, the protecting group is removed (deprotection) to regenerate the carboxylic acid. The choice of ester is critical, as it dictates the conditions required for deprotection, allowing for selective removal in the presence of other sensitive groups (orthogonal protection). wikipedia.orgorganic-chemistry.org

Table 4: Common Protecting Groups for Carboxylic Acids

Protecting Group Formation Reagent Deprotection Conditions
Methyl Ester Methanol, Acid Catalyst Saponification (e.g., NaOH, H₂O), then acidification.
Benzyl Ester (Bn) Benzyl alcohol, Acid Catalyst Hydrogenolysis (H₂, Pd/C). wikipedia.org
tert-Butyl Ester (tBu) Isobutylene, Acid Catalyst Mild acid (e.g., Trifluoroacetic acid - TFA). wikipedia.org
Silyl Ester Silyl chloride (e.g., TBDMS-Cl) Fluoride sources (e.g., TBAF) or acid.

Activation of Carboxylic Acid for Coupling and Condensation Reactions

The formation of amides and esters from a carboxylic acid and an amine or alcohol, respectively, is a fundamental transformation in organic synthesis. However, the direct reaction is generally unfavorable because the hydroxyl group (-OH) of the carboxylic acid is a poor leaving group. fishersci.co.uk Therefore, the carboxylic acid must first be "activated". mdpi.com

Activation involves converting the hydroxyl group into a better leaving group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an amine or alcohol. fishersci.co.uk This is typically achieved using coupling reagents. growingscience.com Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then readily attacked by the nucleophile to form the desired amide or ester. fishersci.co.uk Other classes of activating agents, such as phosphonium or uronium salts (e.g., HATU, HBTU), are also widely used and are known for their high efficiency and for minimizing side reactions like racemization in chiral compounds. growingscience.comnih.gov

Table 5: Common Activating Agents for Carboxylic Acids

Reagent Class Example Description
Carbodiimides EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide) Widely used for forming amides and esters. The urea byproduct of EDC is water-soluble, simplifying purification. fishersci.co.uk
Uronium/Guanidinium Salts HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) Highly efficient coupling agents, often used in peptide synthesis to suppress side reactions. growingscience.com
Phosphonium Salts PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) Effective for difficult couplings and macrocyclizations.
Acyl Halide Formation Thionyl Chloride (SOCl₂), Oxalyl Chloride Converts the carboxylic acid to a highly reactive acyl chloride, which then reacts readily with amines or alcohols. fishersci.co.uk
Thioester Formation Dipyridyl dithiocarbonate (DPDTC) A modern, green chemistry approach that forms a thioester intermediate which then reacts with amines. nih.govrsc.org

Structural Elucidation and Characterization Techniques Applied to 1 Propylpiperidine 3 Carboxylic Acid

Spectroscopic Methods for Comprehensive Structure Determination

Spectroscopic analysis is fundamental to the characterization of novel or synthesized chemical entities. For 1-Propylpiperidine-3-carboxylic acid, each technique offers unique insights into its molecular architecture.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map out the precise connectivity and spatial relationships of atoms within this compound.

One-dimensional NMR provides foundational information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the propyl group, the piperidine (B6355638) ring, and the carboxylic acid proton. The acidic proton of the carboxyl group is typically observed as a broad singlet in the downfield region of the spectrum, around 10-12 ppm, a characteristic signal that disappears upon exchange with D₂O. libretexts.org Protons on the N-propyl group and the piperidine ring appear in the aliphatic region. Protons on carbons adjacent to the nitrogen atom (C2, C6, and N-CH₂) are deshielded and resonate further downfield compared to other methylene (B1212753) protons. chemicalbook.com

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
-COOH10.0 - 12.0Broad Singlet
Piperidine Ring (H2, H6)2.8 - 3.2Multiplet
Piperidine Ring (H3)2.4 - 2.7Multiplet
Piperidine Ring (H4, H5)1.5 - 2.0Multiplet
N-CH₂-CH₂-CH₃2.3 - 2.6Triplet
N-CH₂-CH₂-CH₃1.4 - 1.7Sextet
N-CH₂-CH₂-CH₃0.8 - 1.0Triplet

Note: Data is predicted based on analogous structures.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield (170-180 ppm). libretexts.org Carbons directly bonded to the nitrogen atom (C2, C6, and N-CH₂) are also deshielded and appear in the 45-65 ppm range. researchgate.net The remaining aliphatic carbons of the piperidine ring and the propyl group resonate at higher fields.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C OOH170 - 180
Piperidine Ring (C2, C6)50 - 60
Piperidine Ring (C3)35 - 45
Piperidine Ring (C4)20 - 30
Piperidine Ring (C5)25 - 35
N -C H₂-CH₂-CH₃55 - 65
N-CH₂-C H₂-CH₃18 - 25
N-CH₂-CH₂-C H₃10 - 15

Note: Data is predicted based on analogous structures. researchgate.netoregonstate.eduwisc.edu

2D NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between adjacent protons in the propyl group (N-CH₂ to -CH₂- and -CH₂- to -CH₃). It would also map the connectivity within the piperidine ring, showing correlations between H2/H3, H3/H4, H4/H5, and H5/H6.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, the proton signal predicted at ~0.9 ppm would show a cross-peak with the carbon signal predicted at ~12 ppm, confirming the assignment of the propyl methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting different spin systems. Key HMBC correlations for this molecule would include the correlation from the N-CH₂ protons of the propyl group to the C2 and C6 carbons of the piperidine ring, definitively linking the substituent to the heterocycle. Additionally, correlations from H2 and H4 to the carboxylic carbon (C=O) would confirm the position of the carboxyl group at C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bond connectivity. NOESY is particularly useful for determining the stereochemistry and preferred conformation of the piperidine ring. For example, it could reveal through-space interactions between axial and equatorial protons on the ring, helping to establish a chair conformation, and show the spatial relationship between the N-propyl group and the ring protons.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The spectrum of this compound is expected to be dominated by features of the carboxylic acid and the saturated amine framework. The parent compound, Piperidine-3-carboxylic acid, exists as a zwitterion in the solid state, which influences its vibrational frequencies. researchgate.netgazi.edu.tr

Key expected vibrational bands include:

A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org

A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. libretexts.org

Multiple bands in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups in the piperidine ring and the N-propyl substituent.

A C-N stretching vibration for the tertiary amine, typically found in the 1000-1250 cm⁻¹ region.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, Broad
C-H Stretch (Aliphatic)2850 - 2960Medium-Strong
C=O Stretch (Carbonyl)1700 - 1725Strong
C-H Bend1375 - 1465Medium
C-N Stretch1000 - 1250Medium-Weak

Note: Data is based on characteristic functional group frequencies and data from Piperidine-3-carboxylic acid. researchgate.netgazi.edu.tr

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The chromophores present in this compound are the carboxylic acid group and the tertiary amine. Neither of these groups contains extensive conjugation.

The carbonyl group of the carboxylic acid is expected to exhibit a weak n→π* electronic transition at a short wavelength, typically around 200-220 nm. libretexts.org The tertiary amine functionality shows a weak n→σ* transition, which also occurs at low wavelengths, usually below 200 nm. Due to these absorptions occurring at the low end of the UV spectrum and their weak intensity, UV-Vis spectroscopy is generally not a primary technique for detailed structural elucidation of this particular compound.

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. While IR spectroscopy measures absorption, Raman measures the inelastic scattering of monochromatic light. Strong Raman signals are often observed for symmetric, non-polar bonds, making it particularly useful for analyzing the C-C and C-H vibrations of the aliphatic backbone.

For this compound, the Raman spectrum would provide detailed information on the skeletal vibrations of the piperidine ring and the propyl chain. Based on studies of the parent molecule, Piperidine-3-carboxylic acid, strong bands corresponding to C-C stretching, CH₂ twisting, and ring deformation modes are expected. researchgate.netgazi.edu.tr The symmetric C=O stretch of the carboxylic acid, while strong in the IR, also typically appears in the Raman spectrum. The addition of the propyl group would introduce characteristic C-C stretching and C-H bending modes associated with the alkyl chain.

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
C-H Stretch (Aliphatic)2850 - 3000Strong
C=O Stretch1650 - 1710Medium-Weak
CH₂ Bend/Scissor1440 - 1470Strong
C-C Stretch (Ring & Chain)800 - 1200Strong
Ring Deformation Modes400 - 800Medium

Note: Data is based on characteristic functional group frequencies and data from Piperidine-3-carboxylic acid. researchgate.netgazi.edu.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of compounds like this compound, providing precise information on its molecular weight and structural features through controlled fragmentation. When subjected to ionization, typically electrospray ionization (ESI) for a polar molecule such as this, the compound would be expected to form a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 172.25, corresponding to its molecular weight of 171.24 g/mol . scbt.com

The fragmentation pattern observed in the mass spectrum is dictated by the compound's structure, which includes a tertiary amine within a piperidine ring, a propyl group attached to the nitrogen, and a carboxylic acid group. General principles of mass spectrometry suggest that fragmentation of aliphatic amines is dominated by alpha-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom. For carboxylic acids, characteristic cleavages occur next to the carbonyl group, often resulting in the loss of hydroxyl (OH, mass loss of 17) or the entire carboxyl group (COOH, mass loss of 45). libretexts.orgmiamioh.edu

A plausible fragmentation pathway for this compound would involve several key bond cleavages. The most prominent fragmentation would likely be the alpha-cleavage resulting in the loss of the propyl group, a common pathway for N-alkyl amines. Another significant fragmentation could be the loss of the carboxylic acid group. Ring-opening fragmentations of the piperidine structure are also possible, leading to a series of smaller charged fragments.

Table 1: Predicted Mass Spectrometry Fragments for this compound

Predicted Fragment Ion m/z (Calculated) Origin of Fragment
[M+H]⁺ 172.2 Protonated molecular ion
[M-C₃H₇]⁺ 129.1 Loss of the N-propyl group
[M-COOH]⁺ 126.1 Loss of the carboxylic acid group
[C₅H₉N(C₃H₇)]⁺ 126.2 Fragment from ring cleavage

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule. While standard MS provides the nominal mass, HRMS measures the mass with extremely high accuracy (typically to within 5 ppm). For this compound, with a chemical formula of C₉H₁₇NO₂, the exact mass of the protonated molecule [M+H]⁺ would be measured.

This high-accuracy mass measurement allows for the confident determination of the elemental formula. For instance, a measured m/z of 172.1332 could definitively confirm the formula C₉H₁₈NO₂⁺, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). This technique is particularly valuable in metabolomics and the analysis of complex mixtures where multiple compounds may have similar molecular weights. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) provides deeper structural insight by establishing relationships between a precursor ion and its fragment ions. In a typical MS/MS experiment for this compound, the protonated molecular ion ([M+H]⁺, m/z 172.2) would be isolated and then subjected to collision-induced dissociation (CID). nih.gov This process fragments the selected ion, and the resulting product ions are detected.

This technique is instrumental in confirming the molecule's connectivity. For example, observing a product ion at m/z 129.1 would strongly support the loss of a propyl group (mass of 43 u) from the precursor ion, confirming the presence of the N-propyl substituent. The fragmentation patterns can be systematically studied to piece together the molecular structure, providing a much higher degree of confidence than a single-stage MS analysis alone. lew.ro The diversity of fragmentation pathways revealed by MS/MS is crucial for distinguishing between structural isomers, which might produce very similar single-stage mass spectra.

Chromatographic Separations in Conjunction with Spectrometry

Chromatography is an indispensable separation technique that is almost always coupled with spectrometry for the analysis of chemical compounds in complex mixtures. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability. nih.gov

Gas Chromatography (GC) for Volatile Derivatives

Due to its high polarity and low volatility stemming from the carboxylic acid and amine functional groups, this compound is not suitable for direct analysis by Gas Chromatography (GC). lmaleidykla.lt To make the compound amenable to GC, a derivatization step is required to convert it into a more volatile and thermally stable analogue. colostate.edu

A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen on the carboxylic acid with a non-polar trimethylsilyl (B98337) (TMS) group. Another method involves esterification of the carboxylic acid, for example, by using propyl chloroformate. nih.gov Once derivatized, the compound can be separated on a GC column, typically a non-polar or medium-polarity capillary column, and detected by a mass spectrometer (GC-MS). This approach allows for high-resolution separation and sensitive detection.

Liquid Chromatography (LC) for Non-Volatile or Thermally Labile Forms

Liquid Chromatography (LC) is the preferred method for the analysis of polar, non-volatile, and thermally labile compounds like this compound, as it does not require derivatization. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) is a widely used technique for this purpose. sielc.com

In a typical reversed-phase LC-MS setup, the compound would be separated on a C18 column. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier such as formic acid. The acidic modifier serves to protonate the carboxylic acid and amine groups, leading to better peak shape and retention characteristics. This technique is highly effective for separating carboxylic acids from various biological and chemical matrices. nih.govnih.gov

Table 2: Representative Liquid Chromatography Method Parameters

Parameter Condition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Detection ESI-MS/MS

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Separations

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times. The application of UPLC has been noted for its ability to separate complex mixtures of metabolites, including various carboxylic acids. nih.gov

For the analysis of this compound, a UPLC-MS/MS system would provide superior performance compared to a conventional HPLC system. The enhanced peak capacity and resolution would be particularly advantageous when analyzing the compound in complex matrices, such as biological fluids or reaction mixtures, where it needs to be resolved from numerous other components. unodc.org

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction study would reveal the definitive solid-state structure. This analysis would confirm the piperidine ring's conformation—typically a chair conformation to minimize steric strain—and the spatial orientation of the propyl group attached to the nitrogen atom and the carboxylic acid group at the 3-position. Furthermore, this technique elucidates the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate how the molecules pack together to form a crystal lattice.

While specific crystallographic data for this compound is not publicly available in crystallographic databases as of this writing, the expected output from such an analysis would include the parameters outlined in the table below. These parameters define the unit cell—the basic repeating unit of the crystal.

Table 1: Representative Data from a Hypothetical X-ray Crystallography Analysis This table illustrates the type of data obtained from an X-ray crystallography experiment. The values are representative and not actual experimental data for the compound.

ParameterDescriptionRepresentative Value
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic or Orthorhombic
Space GroupThe specific symmetry group of the crystal.P2₁/c or Pbca
a, b, c (Å)The lengths of the unit cell axes.a = 10.5, b = 8.2, c = 12.1
α, β, γ (°)The angles between the unit cell axes.α = 90, β = 95.5, γ = 90
Volume (ų)The volume of the unit cell.1085
ZThe number of molecules per unit cell.4

This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula, serving as a crucial check for the compound's purity and empirical formula.

The molecular formula for this compound is C₉H₁₇NO₂ scbt.com. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements (C: 12.011 u; H: 1.008 u; N: 14.007 u; O: 15.999 u) and the molecular weight of the compound (171.24 g/mol ).

The theoretical percentages are as follows:

Carbon (C): (9 * 12.011 / 171.24) * 100% = 63.13%

Hydrogen (H): (17 * 1.008 / 171.24) * 100% = 10.01%

Nitrogen (N): (1 * 14.007 / 171.24) * 100% = 8.18%

Oxygen (O): (2 * 15.999 / 171.24) * 100% = 18.68%

In a typical experimental procedure, a sample of this compound would be combusted, and the resulting amounts of CO₂, H₂O, and N₂ would be measured to determine the experimental percentages. A close agreement between the experimental and theoretical values provides strong evidence for the assigned molecular formula.

Table 2: Comparison of Theoretical and Expected Experimental Elemental Analysis Data

ElementTheoretical %Expected Experimental % Range
Carbon (C)63.1363.13 ± 0.4
Hydrogen (H)10.0110.01 ± 0.4
Nitrogen (N)8.188.18 ± 0.4

The acceptable margin of error for experimental results is generally within ±0.4% of the theoretical value.

Conformational Analysis of 1 Propylpiperidine 3 Carboxylic Acid

Conformational Preferences of the Piperidine (B6355638) Ring System.whiterose.ac.ukosti.gov

The six-membered piperidine ring is not planar and, similar to cyclohexane (B81311), adopts puckered conformations to relieve ring strain.

Chair and Non-Chair Conformational States

The most stable conformation of the piperidine ring is the chair form. rsc.org In this conformation, all carbon-carbon bonds are staggered, minimizing torsional strain. Other, higher-energy conformations include the boat and twist-boat forms. researchgate.netias.ac.in The boat conformation is destabilized by torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens. The twist-boat conformation is a lower-energy intermediate between two boat forms. rsc.org Generally, the energy difference between the chair and twist-boat conformation in a simple cyclohexane is significant, with the chair form being more stable.

Influence of N-Propyl and Carboxylic Acid Substituents on Ring Conformation.whiterose.ac.uk

The presence of substituents on the piperidine ring influences the equilibrium between different chair conformations and the relative stability of non-chair forms. For 1-Propylpiperidine-3-carboxylic acid, both the N-propyl group at position 1 and the carboxylic acid group at position 3 can adopt either an axial or an equatorial orientation in the chair conformation.

The N-propyl group, being bulky, will have a strong preference for the equatorial position to minimize steric interactions with the axial hydrogens on the ring (A-value). The carboxylic acid group at the 3-position also generally prefers the equatorial orientation to avoid 1,3-diaxial interactions. Therefore, the most stable chair conformation is expected to be the one where both the N-propyl and the carboxylic acid groups are in equatorial positions.

The nitrogen atom in the piperidine ring can also undergo inversion, which, in conjunction with the ring flip, allows for different conformational possibilities. However, the barrier to nitrogen inversion is typically lower than that of the ring flip. amherst.edu The presence of the N-propyl group will influence the rate and equilibrium of this inversion.

Below is an interactive data table summarizing the relative energies of different conformers.

ConformerN-Propyl PositionCarboxylic Acid PositionRelative Energy (kcal/mol)Population (%)
Chair (eq, eq)EquatorialEquatorial0>95
Chair (ax, eq)AxialEquatorialHigh<1
Chair (eq, ax)EquatorialAxialModerate~1-5
Chair (ax, ax)AxialAxialVery High<1
Twist-Boat--High<1

Note: The relative energies and populations are estimates based on general principles of conformational analysis for substituted piperidines and may vary with the specific computational method used.

Rotational Isomerism of the Carboxylic Acid Group.acs.org

The carboxylic acid group is not static and can rotate around the C-C bond connecting it to the piperidine ring.

Syn and Anti Conformers and Their Relative Stabilities.acs.org

The rotation of the hydroxyl group of the carboxylic acid leads to two main planar conformers: syn and anti. In the syn conformer, the hydroxyl hydrogen is oriented towards the carbonyl oxygen. In the anti conformer, it is oriented away from it. For most simple carboxylic acids, the syn conformer is significantly more stable than the anti conformer due to favorable electrostatic interactions and orbital overlap. The energy difference is typically in the range of 4-5 kcal/mol in the gas phase.

Intramolecular Hydrogen Bonding and Steric Interactions Influencing Conformation

The conformation of the carboxylic acid group can be influenced by the potential for intramolecular hydrogen bonding. quora.com In this compound, a hydrogen bond can form between the carboxylic acid proton and the lone pair of electrons on the piperidine nitrogen. This interaction would require the carboxylic acid to adopt a specific orientation and could potentially stabilize a particular ring conformation.

The likelihood of this intramolecular hydrogen bond depends on the distance and geometry between the donor (OH) and acceptor (N) atoms. In a chair conformation with an equatorial carboxylic acid group, the nitrogen atom may be too distant for a strong intramolecular hydrogen bond to form. However, in a twist-boat conformation or a chair with an axial carboxylic acid, the nitrogen and carboxylic acid group may be brought into closer proximity, making an intramolecular hydrogen bond more feasible. Steric interactions between the carboxylic acid group and adjacent ring hydrogens will also play a role in determining the preferred rotational isomer.

Interplay between Ring and Side-Chain Conformational Dynamics

For instance, the preference for an equatorial N-propyl group will strongly favor a chair conformation where this is possible. The rotational state of the carboxylic acid might, in turn, be influenced by the ring conformation that brings it into a favorable (or unfavorable) interaction with the rest of the molecule, including the potential for intramolecular hydrogen bonding with the nitrogen atom.

Computational studies would be necessary to fully map the potential energy surface of this compound and to quantify the relative energies of the various stable conformers and the barriers for their interconversion. These studies would provide a more detailed picture of the conformational landscape and the dynamic behavior of this molecule.

Computational Chemistry Approaches to Conformational Landscape

The conformational landscape of this compound is intricate, primarily revolving around the puckering of the piperidine ring, the orientation of the N-propyl and 3-carboxylic acid substituents, and the rotational isomers of the propyl group. Computational chemistry provides powerful tools to explore this landscape, offering insights into the relative energies of different conformers and the barriers to their interconversion.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are invaluable computational techniques for exploring the vast conformational space of flexible molecules like this compound. These methods employ classical mechanics to model the interactions between atoms, providing a balance between computational cost and accuracy for large systems and long-timescale simulations.

Molecular mechanics calculations are based on force fields, which are sets of parameters that define the potential energy of a molecule as a function of its atomic coordinates. Common force fields used for drug-like molecules include MMFF94 (Merck Molecular Force Field), CHARMM (Chemistry at Harvard Macromolecular Mechanics), and AMBER (Assisted Model Building with Energy Refinement). These force fields model the total steric energy of a molecule as a sum of contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). By systematically rotating bonds and minimizing the energy, it is possible to locate the various low-energy conformers on the potential energy surface.

For this compound, MM calculations can predict the relative stability of the chair conformations with the carboxylic acid group in either an axial or equatorial position. Furthermore, the orientation of the N-propyl group (axial vs. equatorial) and its own rotational conformers (gauche vs. anti) can be assessed.

Molecular dynamics simulations build upon molecular mechanics by introducing the element of time, solving Newton's equations of motion for each atom in the system. This allows for the exploration of the conformational landscape at a given temperature, providing insights into the dynamic behavior of the molecule. MD simulations can reveal the pathways of conformational interconversion, such as the ring flipping of the piperidine core and the rotation of the N-propyl group. By analyzing the trajectory of an MD simulation, the probability of finding the molecule in a particular conformation can be determined, which is related to the free energy of that state. These simulations are particularly useful for understanding how the solvent environment influences the conformational preferences of the molecule.

Table 1: Representative Parameters in Molecular Mechanics Force Fields

Interaction TermFunctional FormTypical Parameters
Bond StretchingForce constant (), Equilibrium bond length ()
Angle BendingForce constant (), Equilibrium bond angle ()
TorsionalBarrier height (), Periodicity (n), Phase angle ()
Van der WaalsLennard-Jones parameters (A, B) or ()
ElectrostaticPartial atomic charges (), Dielectric constant ()

Quantum Chemical Calculations (e.g., Density Functional Theory) for Energy Minima and Barrier Heights

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a higher level of accuracy compared to molecular mechanics by solving the electronic structure of the molecule. DFT methods are widely used to obtain precise geometries of energy minima and the heights of the energy barriers that separate them.

For this compound, DFT calculations can be employed to optimize the geometries of the various possible conformers, such as the equatorial and axial chair forms of the piperidine ring, as well as different rotamers of the N-propyl group. The relative energies of these optimized structures provide a quantitative measure of their stability. A common approach involves using a functional, such as B3LYP or M06-2X, with a suitable basis set, for example, 6-31G* or a larger one like 6-311++G(d,p), to account for polarization and diffuse functions, which are important for describing non-covalent interactions.

The preference for the carboxylic acid group to be in the equatorial position is a key aspect of the conformational analysis. Experimental studies on the parent compound, nipecotic acid (piperidine-3-carboxylic acid), have shown a free energy difference () favoring the equatorial conformer. DFT calculations can reproduce and provide a deeper understanding of this preference.

Furthermore, DFT is instrumental in calculating the energy barriers for conformational transitions. For instance, the barrier to ring inversion of the piperidine chair can be determined by locating the transition state structure, which is typically a half-chair or boat-like conformation. Similarly, the rotational barrier of the N-propyl group can be calculated by performing a relaxed potential energy surface scan, where the dihedral angle defining the rotation is systematically varied, and the energy is minimized at each step.

The choice of solvent can significantly influence the conformational equilibrium. Quantum chemical calculations can account for solvent effects through implicit solvent models, such as the Polarizable Continuum Model (PCM), or by including a few explicit solvent molecules in the calculation.

Table 2: Calculated Relative Energies of this compound Conformers (Illustrative DFT Data)

ConformerCarboxylic Acid OrientationN-Propyl OrientationRelative Energy (kcal/mol)
1EquatorialEquatorial (anti)0.00
2EquatorialEquatorial (gauche)0.65
3AxialEquatorial (anti)1.85
4AxialEquatorial (gauche)2.50
5EquatorialAxial (anti)2.90

Note: These are illustrative values based on typical energy differences found in substituted piperidines and are meant to represent the output of DFT calculations.

Table 3: Calculated Energy Barriers for Conformational Changes (Illustrative DFT Data)

Conformational ChangeTransition StateCalculated Barrier Height (kcal/mol)
Piperidine Ring Inversion (Equatorial to Axial)Half-Chair/Twist-Boat10.5
N-Propyl Rotation (C-N bond)Eclipsed Conformation5.8

Note: These are illustrative values based on computational studies of related N-alkylpiperidines and are meant to represent the output of DFT calculations.

Role As a Building Block in Complex Organic Synthesis

Incorporation into Diverse Nitrogen-Containing Heterocyclic Systems

While specific examples detailing the use of 1-propylpiperidine-3-carboxylic acid in the synthesis of diverse nitrogen-containing heterocyclic systems are not readily found in the literature, its structure lends itself to such applications. Carboxylic acids are versatile functional groups that can be used to form a variety of heterocyclic rings. enamine.netnih.gov The secondary amine within the piperidine (B6355638) ring and the carboxylic acid group can be utilized in cyclization reactions to form fused or spirocyclic systems. The N-propyl group provides steric bulk and lipophilicity, which can be desirable in tuning the physicochemical properties of the final molecule.

Applications in Multi-Step Synthesis of Chemically Complex Scaffolds

The utility of a building block in multi-step synthesis is a cornerstone of modern organic chemistry. nih.gov Although specific multi-step syntheses employing this compound are not prominently reported, its bifunctional nature—containing both a tertiary amine and a carboxylic acid—allows for sequential and orthogonal chemical transformations.

For instance, the carboxylic acid moiety can be converted into esters, amides, or acid chlorides, or it can be reduced to an alcohol. masterorganicchemistry.comnih.govjackwestin.com Each of these transformations opens up new avenues for further functionalization. The tertiary amine of the piperidine ring can influence the reactivity of the molecule and can be involved in forming salts or participating in other reactions, provided the reaction conditions are suitable.

Strategies for Diversity-Oriented Synthesis Utilizing the Piperidine Scaffold

Diversity-oriented synthesis (DOS) is a strategy that aims to create a wide range of structurally diverse molecules from a common starting material or scaffold. broadinstitute.orgcam.ac.uknih.gov The piperidine scaffold is a popular choice in DOS due to its conformational flexibility and its frequent appearance in bioactive molecules.

Strategies for DOS often involve a "build/couple/pair" approach where building blocks are assembled, coupled with various reagents, and then cyclized to form diverse molecular skeletons. nih.govcam.ac.uk While there are no specific DOS strategies in the literature that explicitly utilize this compound, one can envision its application in such a framework. The carboxylic acid could be coupled with a variety of amino acids, alcohols, or amines, and subsequent intramolecular reactions could lead to a library of complex heterocyclic compounds. The N-propyl group would serve as a fixed element, while diversity would be introduced at the carboxylic acid position. The goal of DOS is to explore a wider range of chemical space, and the use of functionalized piperidines like this compound would be a logical component of such an endeavor. mdpi.com

Chemical Stability and Degradation Studies of 1 Propylpiperidine 3 Carboxylic Acid

Degradation Pathways under Controlled Chemical Stress Conditions

The degradation of 1-Propylpiperidine-3-carboxylic acid can be initiated through several mechanisms, including hydrolysis, oxidation, and decomposition by light or heat.

Acid-Catalyzed Hydrolysis Mechanisms

While carboxylic acids are generally stable to hydrolysis, under harsh acidic conditions, this compound may undergo decarboxylation. The mechanism is believed to involve the protonation of the carbonyl oxygen of the carboxylic acid group, followed by the cleavage of the carbon-carbon bond to release carbon dioxide and form a 1-propylpiperidinium cation. This cation is then deprotonated to yield 1-propylpiperidine. This is analogous to the acid-catalyzed decarboxylation observed in other carboxylic acids. researchgate.net

Base-Catalyzed Hydrolysis Mechanisms

Under strong basic conditions and heat, carboxylic acids can also undergo decarboxylation. For this compound, a strong base would first deprotonate the carboxylic acid to form the carboxylate salt. Subsequent heating could then induce decarboxylation to form 1-propylpiperidine. The stability of the resulting carbanion intermediate influences the rate of this reaction.

Oxidative Degradation Pathways

Oxidation is a significant degradation pathway for pharmaceuticals, often proceeding through complex mechanisms. nih.govresearchgate.net For this compound, the tertiary amine of the piperidine (B6355638) ring and the n-propyl group are susceptible to oxidation.

Potential oxidative degradation pathways include:

N-oxidation: The nitrogen atom of the piperidine ring can be oxidized to form the corresponding N-oxide. This is a common metabolic and degradation pathway for tertiary amines.

Oxidation of the Propyl Group: The propyl group can undergo oxidation at various positions, leading to hydroxylated derivatives or further oxidation to ketones or carboxylic acids.

Ring Opening: Under strong oxidative conditions, cleavage of the piperidine ring can occur. This could be initiated by the formation of radical intermediates. nih.gov

The presence of trace metals or peroxides can catalyze these oxidative reactions. nih.gov

Photolytic and Thermal Decomposition Analysis

Exposure to light and heat can also induce the degradation of this compound.

Photolytic Decomposition: UV radiation can provide the energy to initiate photochemical reactions. For carboxylic acids, this can lead to decarboxylation via a radical mechanism. The piperidine ring may also be susceptible to photolytic cleavage.

Thermal Decomposition: At elevated temperatures, carboxylic acids can undergo thermal decomposition, primarily through decarboxylation. rsc.orgresearchgate.net The thermal stability of heterocyclic esters suggests that the piperidine ring itself possesses a degree of thermal stability, but the carboxylic acid functional group is generally more labile. mdpi.com The decomposition process can be complex, potentially involving multiple steps and the formation of various volatile products. researchgate.netnih.gov

Identification and Structural Characterization of Degradation Products

Based on the elucidated degradation pathways, a number of potential degradation products of this compound can be proposed. The structural characterization of these products would typically be achieved using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

Table 1: Potential Degradation Products of this compound

Degradation Pathway Potential Degradation Product Chemical Structure
Acid/Base-Catalyzed Decarboxylation 1-Propylpiperidine C8H17N
Thermal/Photolytic Decarboxylation 1-Propylpiperidine C8H17N
Oxidative Degradation (N-oxidation) This compound N-oxide C9H17NO3
Oxidative Degradation (Hydroxylation) 1-(3-hydroxypropyl)piperidine-3-carboxylic acid C9H17NO3

Mechanistic Insights into the Chemical Stability Profile

The chemical stability of this compound is dictated by the interplay of its structural features: the piperidine ring, the N-propyl substituent, and the carboxylic acid group.

The piperidine ring is a saturated heterocycle and is generally chemically robust. However, the tertiary amine functionality makes it susceptible to oxidation, leading to N-oxide formation.

The N-propyl group is a simple alkyl chain and is relatively stable, though it can be a site for oxidative attack under forcing conditions.

The carboxylic acid group is the most reactive site for degradation under several stress conditions. It is prone to decarboxylation under acidic, basic, thermal, and photolytic stress.

Advanced Research Methodologies and Future Perspectives in 1 Propylpiperidine 3 Carboxylic Acid Chemistry

Integration of High-Throughput Screening in Synthetic Methodologies

High-throughput screening (HTS) has become an indispensable tool in pharmaceutical research and materials science, enabling the rapid evaluation of vast libraries of chemical compounds. In the synthesis of 1-Propylpiperidine-3-carboxylic acid and its derivatives, HTS can be leveraged to accelerate the discovery of optimal reaction conditions and novel synthetic routes.

The application of HTS in this context involves the parallel execution of numerous reactions in microtiter plates or other miniaturized formats. Automated liquid handling systems and robotic platforms allow for the precise dispensing of reactants, catalysts, and solvents, while sophisticated detection methods rapidly assess reaction outcomes such as yield and purity. This approach facilitates the systematic exploration of a wide range of variables, including temperature, pressure, catalyst loading, and solvent effects, in a fraction of the time required for traditional methods.

For the synthesis of this compound, which typically involves the N-alkylation of a piperidine-3-carboxylic acid precursor, HTS can be employed to screen a diverse array of propylating agents and reaction conditions. This allows for the identification of the most efficient and selective methods for its production. Furthermore, the principles of HTS are being extended to continuous flow synthesis, a technique that offers rapid and scalable access to target molecules. A continuous flow protocol could be developed for the synthesis of various functionalized piperidines, achieving high yields and diastereoselectivity within minutes. acs.org

Table 1: Parameters for High-Throughput Screening in the Synthesis of this compound

ParameterVariablesRationale
Propylating Agent 1-Iodopropane, 1-Bromopropane (B46711), Propyl triflateTo determine the most reactive and cost-effective alkylating agent.
Base Potassium carbonate, Sodium bicarbonate, Triethylamine (B128534)To optimize the deprotonation of the piperidine (B6355638) nitrogen.
Solvent Acetonitrile (B52724), Dimethylformamide, Dichloromethane (B109758)To assess the impact of solvent polarity on reaction rate and yield.
Temperature 25°C, 50°C, 80°CTo investigate the effect of thermal energy on the reaction kinetics.
Catalyst Phase-transfer catalysts (e.g., TBAB)To enhance reaction rates in biphasic systems.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction for Piperidine Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis by enabling the prediction of reaction outcomes with increasing accuracy. princeton.edugithub.comsemanticscholar.org For piperidine derivatives like this compound, ML algorithms can be trained on large datasets of known reactions to predict the feasibility, yield, and potential byproducts of novel synthetic routes. nih.gov

These predictive models can analyze the complex interplay of various factors, including the structure of the reactants, the nature of the catalyst, and the reaction conditions. By identifying patterns and relationships that may not be apparent to human chemists, ML can guide the design of more efficient and successful synthetic strategies. For instance, a random forest algorithm trained on high-throughput experimental data has been successfully used to predict the performance of palladium-catalyzed C-N cross-coupling reactions, a common method for the synthesis of N-substituted heterocycles. semanticscholar.org

In the context of this compound, an ML model could be developed to predict the optimal conditions for the N-propylation of piperidine-3-carboxylic acid. The model would take into account various molecular descriptors of the starting materials and reagents to forecast the reaction yield. This predictive capability can significantly reduce the number of experiments required, saving time and resources.

Table 2: Machine Learning Model Inputs and Outputs for Predicting the Synthesis of this compound

Input Features (Descriptors)Output Prediction
Molecular weight of reactantsReaction Yield (%)
Electronic properties of the propylating agentLikelihood of side reactions
Steric parameters of the piperidine precursorOptimal reaction temperature (°C)
Solvent polarity and boiling pointRecommended catalyst
Base strength (pKa)Predicted reaction time (hours)

Development of Novel Analytical Techniques for Structural Purity and Isomeric Characterization

Ensuring the structural purity and correct isomeric form of this compound is critical, especially in applications where stereochemistry plays a crucial role. The development of advanced analytical techniques is paramount for the comprehensive characterization of this compound.

Given that this compound possesses a chiral center at the C3 position of the piperidine ring, the separation and analysis of its enantiomers are of significant importance. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. A selective and precise chiral HPLC method has been developed for the separation of the enantiomers of a similar compound, (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide. nih.gov This method, utilizing a Chiralpak IA column, achieved excellent chiral resolution, demonstrating the feasibility of applying similar techniques to this compound. nih.gov

Beyond chiral separations, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be employed to separate isomers of pyridinecarboxylic acids, which are structurally related to piperidine carboxylic acids. helixchrom.com This technique exploits subtle differences in the hydrophobic and ionic properties of the isomers to achieve enhanced resolution. helixchrom.com

Table 3: Advanced Analytical Techniques for the Characterization of this compound

Analytical TechniqueApplicationKey Information Obtained
Chiral HPLC Enantiomeric separation and purity assessment.Enantiomeric excess (ee%), identification of individual enantiomers.
Mixed-Mode Chromatography Separation of positional isomers and related impurities.Purity profile, detection of closely related structural analogs.
Mass Spectrometry (MS) Molecular weight determination and structural elucidation.Confirmation of molecular formula, fragmentation patterns for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural analysis.Connectivity of atoms, stereochemical information.

Exploration of Sustainable and Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly guiding the design of synthetic routes to minimize environmental impact and enhance safety. For the synthesis of this compound and its derivatives, several green chemistry approaches can be implemented.

One key aspect is the use of more environmentally benign solvents and reagents. An efficient green chemistry approach for the synthesis of N-substituted piperidones, which are precursors to N-substituted piperidines, has been developed. scribd.comcapes.gov.brresearchgate.netnih.gov This method avoids problematic aqueous workups and minimizes waste streams by using acetonitrile as a solvent and carbonate bases, where the main byproduct is carbon dioxide. scribd.com

Furthermore, the use of catalytic methods is a cornerstone of green chemistry. For instance, the synthesis of nipecotic acid derivatives, which are structurally similar to this compound, has been achieved through amidation reactions in dichloromethane, with the potential for using more sustainable solvents. mdpi.com The development of catalytic N-alkylation procedures that operate under mild conditions and with high atom economy is a key area of research. The use of microwave irradiation and ultrasound has also been explored to accelerate N-alkylation reactions, often leading to higher yields and shorter reaction times. rsc.org

Table 4: Green Chemistry Strategies for the Synthesis of this compound

Green Chemistry PrincipleApplication in SynthesisPotential Benefits
Atom Economy Utilizing reactions with high conversion and minimal byproduct formation.Reduced waste generation.
Use of Safer Solvents Replacing hazardous solvents with greener alternatives like acetonitrile or water.Improved safety profile and reduced environmental pollution.
Energy Efficiency Employing microwave or ultrasound-assisted synthesis.Faster reaction times and lower energy consumption.
Catalysis Developing catalytic N-alkylation methods.Increased reaction efficiency and reduced stoichiometric waste.
Use of Renewable Feedstocks Investigating bio-based starting materials for the piperidine core.Reduced reliance on fossil fuels.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Propylpiperidine-3-carboxylic acid, and how can protection/deprotection strategies improve yield?

  • Methodological Answer : Synthesis typically involves coupling a piperidine scaffold with a propyl group and carboxylic acid moiety. Protecting groups like Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) are critical to prevent side reactions. For example, Boc-protected piperidine derivatives (e.g., 1-Boc-3-piperidinecarboxylic acid) are intermediates in multi-step syntheses, enabling selective functionalization . Reagents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for carboxyl activation. Post-synthesis, deprotection with TFA (trifluoroacetic acid) or hydrogenolysis yields the final compound.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • HPLC : Assess purity (>95% threshold recommended for research-grade compounds) .
  • NMR Spectroscopy : Confirm backbone structure (e.g., piperidine ring protons at δ 1.5–2.5 ppm, carboxylic acid proton at δ 10–12 ppm) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ ion for C9H17NO2 at m/z 172.13) .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to address low yields in carboxylation steps?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
  • Catalyst Screening : Test Pd or Ru catalysts for carboxylation of piperidine derivatives, as seen in analogous heterocyclic systems .
  • Temperature Control : Maintain reaction temperatures below 80°C to prevent decarboxylation .

Q. How should researchers resolve contradictions between computational and experimental spectroscopic data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations using Gaussian or ORCA software).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism .
  • Batch Analysis : Ensure consistency in synthesis and purification to rule out impurities .

Q. What structural modifications of this compound could enhance its solubility for in vitro assays?

  • Methodological Answer :

  • Salt Formation : Convert the carboxylic acid to a sodium or ammonium salt.
  • PEGylation : Introduce polyethylene glycol (PEG) chains via ester linkages .
  • Derivatization : Attach hydrophilic groups (e.g., hydroxyl or amine) to the piperidine ring .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates.
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Data Interpretation and Reproducibility

Q. How can batch-to-batch variability in this compound synthesis impact experimental reproducibility?

  • Methodological Answer :

  • Quality Control : Request peptide content analysis and TFA removal validation if used in biological assays .
  • Documentation : Record reaction parameters (e.g., solvent purity, catalyst lot numbers) to trace variability sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.